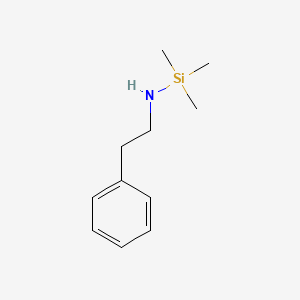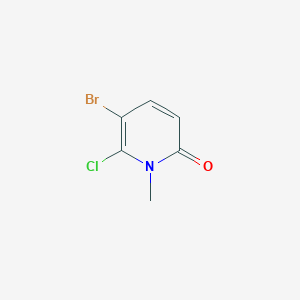
5-甲基-6-(甲硫基)吡啶-3-醇
描述
5-Methyl-6-(methylthio)pyridin-3-ol is a chemical compound with the CAS Number: 935252-76-9 . It has a molecular weight of 155.22 . The IUPAC name for this compound is 5-methyl-6-(methylthio)pyridin-3-ol .
Molecular Structure Analysis
The InChI code for 5-Methyl-6-(methylthio)pyridin-3-ol is 1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.22 . It is recommended to be stored at a temperature of 2-8°C .科学研究应用
形成和合成
在食品体系中的形成:吡啶-3-醇的形成与 5-甲基-6-(甲硫基)吡啶-3-醇密切相关,在食品化学领域进行了研究。Hidalgo 等人 (2020) 探讨了 5-羟甲基糠醛转化为 6-(羟甲基)吡啶-3-醇的过程,深入了解了热加工时蜂蜜和其他食品体系中吡啶-3-醇形成的途径 (Hidalgo, Lavado-Tena, & Zamora, 2020)。
生物催化氧功能化:Stankevičiūtė 等人 (2016) 证明了使用伯克霍尔德菌属 MAK1 的全细胞进行吡啶衍生物的区域选择性氧功能化,强调了此类方法在合成羟基化吡啶中的相关性,这些吡啶是药物和聚合物的关键中间体 (Stankevičiūtė et al., 2016)。
在合成和反应中的应用
吡啶的催化甲基化:Grozavu 等人 (2020) 介绍了一种利用甲醇和甲醛对吡啶进行直接甲基化的新型催化方法。这种方法利用了氢借用的概念,为修改吡啶(药物发现中的基础结构)提供了一条有效的途径 (Grozavu et al., 2020)。
作为杀虫剂的吡啶衍生物的合成:对吡啶衍生物的研究已扩展到将其用作杀虫剂。Bakhite 等人 (2014) 合成了一系列吡啶衍生物,表现出显著的杀虫活性,突显了这些化合物在农业应用中的潜力 (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014)。
抗菌和抗肿瘤潜力
过渡金属配合物:Oza、Patel 和 Patel (2011) 探讨了用 5-((3-(甲硫基)-5-(吡啶-4-基)-4H-1,2,4-三唑-4-基氨基)甲基)喹啉-8-醇合成新型二价过渡金属配合物,显示出对各种细菌和真菌的强效抑制作用,表明了吡啶类化合物的抗菌潜力 (Oza, Patel, & Patel, 2011)。
抗肿瘤活性:Insuasty 等人 (2013) 合成了具有潜在抗肿瘤活性的新型嘧啶并[4,5‐b]喹啉-4‐酮,展示了吡啶衍生物在开发新的癌症疗法中的重要性 (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements associated with the compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
5-methyl-6-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)



![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)
![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

